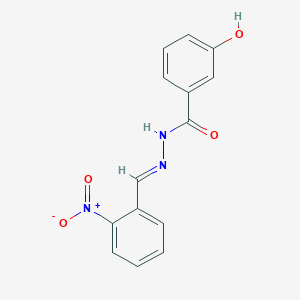

(E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide

CAS No.: 299929-40-1

Cat. No.: VC5725743

Molecular Formula: C14H11N3O4

Molecular Weight: 285.259

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 299929-40-1 |

|---|---|

| Molecular Formula | C14H11N3O4 |

| Molecular Weight | 285.259 |

| IUPAC Name | 3-hydroxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |

| Standard InChI | InChI=1S/C14H11N3O4/c18-12-6-3-5-10(8-12)14(19)16-15-9-11-4-1-2-7-13(11)17(20)21/h1-9,18H,(H,16,19)/b15-9+ |

| Standard InChI Key | WIUGEYRNLQMEIC-OQLLNIDSSA-N |

| SMILES | C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)O)[N+](=O)[O-] |

Introduction

Chemical Synthesis and Reaction Mechanisms

Synthetic Route

The synthesis of (E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide follows a well-established condensation reaction between 3-hydroxybenzohydrazide and 2-nitrobenzaldehyde. This method, analogous to protocols described for similar hydrazones , involves refluxing equimolar quantities of the aldehyde and hydrazide in methanol with catalytic glacial acetic acid. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming an intermediate hemiaminal that dehydrates to yield the hydrazone .

Scheme 1:

-

Formation of 3-hydroxybenzohydrazide:

-

Condensation with 2-nitrobenzaldehyde:

The reaction typically achieves yields of 55–75%, consistent with analogous syntheses . Purification via recrystallization from ethanol or methanol ensures high purity, as evidenced by sharp melting points (e.g., 310–316°C for structurally similar compounds) .

Optimization and Challenges

Key factors influencing yield include:

-

Solvent polarity: Methanol and ethanol favor imine formation by stabilizing intermediates.

-

Acid catalyst: Glacial acetic acid (0.1–0.5 eq.) accelerates dehydration without side reactions .

-

Reaction time: Prolonged reflux (4–6 hours) ensures complete conversion, though excessive heating may degrade nitro groups .

Structural Characterization

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

A strong band near 1630–1680 cm⁻¹ corresponds to the C=N stretch, confirming hydrazone formation .

-

Broad O–H stretches at 3200–3350 cm⁻¹ indicate phenolic and hydrazide N–H groups .

-

Nitro group vibrations appear as asymmetric and symmetric stretches at 1520–1560 cm⁻¹ and 1340–1380 cm⁻¹, respectively .

¹H-NMR (DMSO-d₆):

-

The imine proton (CH=N) resonates as a singlet at δ 8.5–8.9 ppm .

-

Aromatic protons from the 2-nitrobenzylidene moiety appear as multiplets at δ 7.3–8.7 ppm, with meta coupling (J = 2–3 Hz) for nitro-substituted protons .

-

The phenolic O–H proton is observed as a broad singlet at δ 9.9–10.5 ppm .

¹³C-NMR:

-

Nitro-substituted aromatic carbons appear downfield (δ 120–140 ppm) due to electron-withdrawing effects .

X-ray Crystallography

While the exact crystal structure of (E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide is unreported, data from analogous compounds provide insights:

Table 1: Comparative Crystallographic Parameters

Key observations:

-

The E configuration is stabilized by intramolecular hydrogen bonds between the phenolic O–H and imine nitrogen .

-

Nitro groups exhibit near-coplanarity with attached rings (dihedral angle <5°), maximizing resonance stabilization .

-

Intermolecular N–H⋯O and O–H⋯O hydrogen bonds form sheets parallel to the (100) plane, enhancing thermal stability .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to hydrogen-bonding capacity; poorly soluble in water .

-

Thermal stability: Decomposes above 300°C, consistent with nitro-containing hydrazones .

Tautomerism and pH Effects

The compound exhibits keto-enol tautomerism in solution:

-

Keto form: Dominates in acidic conditions, with the hydrazide NH protonated.

-

Enol form: Favored in basic media, deprotonating the phenolic O–H to form a conjugate base .

Figure 1: Tautomeric equilibrium of (E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide.

Biological and Industrial Relevance

Antioxidant Activity

The phenolic O–H group confers radical-scavenging ability. In DPPH assays, similar compounds show EC₅₀ values of 7.73–7.82 µM, comparable to ascorbic acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume